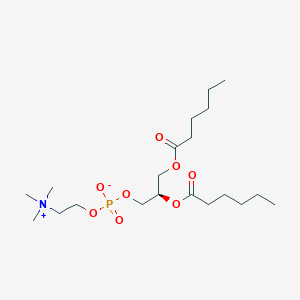![molecular formula C21H19N3O5 B2490069 N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 898438-34-1](/img/structure/B2490069.png)
N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of compounds related to the target molecule often involves multi-step reactions, starting from basic heterocyclic amines or acids, followed by acylation, sulfonation, or condensation reactions. For instance, the synthesis of benzopyran-based compounds involves reacting benzopyran amines with sulfonyl chlorides or acetyl chlorides in basic media, demonstrating the complexity and specificity of synthetic routes (Abbasi et al., 2023; Yoshimura, Iwakawa, & Ogura, 1976).
Molecular Structure Analysis
- The molecular structure of benzopyran derivatives and related compounds has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal details about the orientation of functional groups and the overall 3D structure of the molecules, critical for understanding their chemical behavior and biological activity (Yoon, Yoo, & Shin, 1998).
Chemical Reactions and Properties
- The chemical reactivity of these compounds often includes interactions with biological targets, influenced by their molecular structure. For example, compounds with benzodioxin and acetamide moieties have been evaluated for their enzyme inhibitory potential, demonstrating the importance of specific functional groups in mediating chemical reactions and biological effects (Abbasi et al., 2019).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- The synthetic routes and structural analysis of similar compounds, which serve as intermediates or end-products in pharmaceutical and chemical industries, have been extensively studied. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside involved complex chemical reactions starting from specific precursors, highlighting the compound's structural complexity and the intricate steps required for its synthesis (J. Hermans, C. Elie, G. A. Marel, J. H. Boom, 1987).
Pharmacological and Therapeutic Potential
- Studies have focused on evaluating the antitumor activity of related compounds, such as the screening of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives for their potential antitumor activity against various human tumor cell lines. This emphasizes the therapeutic potential of these compounds in cancer treatment (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Cardiovascular Therapeutic Activities
- The benzopyran-based title compound, including its structural features and potential as a potassium-channel opener, has been studied for cardiovascular therapeutic activities. The structural and intermolecular interactions of the compound were analyzed, providing insights into its pharmacological potential (T. Yoon, S. Yoo, W. Shin, 1998).
Antioxidant Studies
- Novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been synthesized and evaluated for their antioxidant activities, suggesting that modifications of the core structure could lead to compounds with significant biological activities (Matloob Ahmad, H. Siddiqui, J. Gardiner, M. Parvez, Sana Aslam, 2012).
Anti-Diabetic Agents
- A series of new 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides were synthesized and evaluated for their anti-diabetic potentials, demonstrating the ongoing research into developing novel therapeutic agents for managing diabetes (M. Abbasi, Sobia Parveen, A. Rehman, S. Z. Siddiqui, M. Irshad, S. Shah, M. Ashraf, 2023).
Mécanisme D'action
Propriétés
IUPAC Name |
N-benzyl-2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dioxopyrazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c25-19(22-13-15-4-2-1-3-5-15)14-23-8-9-24(21(27)20(23)26)16-6-7-17-18(12-16)29-11-10-28-17/h1-9,12H,10-11,13-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXINHQIZXVLIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C=CN(C(=O)C3=O)CC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-(3-methylphenyl)-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2489988.png)

![6-Fluoro-8-[(3-methylpyridin-2-yl)oxymethyl]quinoline](/img/structure/B2489993.png)




![6-(4-(6-Cyclobutylpyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2490000.png)
![1,3,8,8-tetramethyl-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2490004.png)

![1,2,4-Triazolo[3,4-b]benzoxazole-3-thiol](/img/structure/B2490007.png)
![Methyl 2-[(2-pyridin-2-ylsulfanylacetyl)amino]benzoate](/img/structure/B2490009.png)